

# Technical Guide: Spectroscopic Data for 1-(3-Methylpyridin-2-yl)piperazine

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## Compound of Interest

Compound Name: 1-(3-Methylpyridin-2-yl)piperazine

Cat. No.: B1141975

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Disclaimer: Experimental spectroscopic data for **1-(3-Methylpyridin-2-yl)piperazine** (CAS No. 104396-10-3) is not readily available in public databases. This guide provides predicted spectroscopic data based on computational models and established principles of NMR and Mass Spectrometry. It also furnishes detailed experimental protocols that can be employed to acquire empirical data for this compound.

## Predicted Spectroscopic Data

The following data has been generated using advanced chemical simulation software and should be considered theoretical. Experimental verification is required for confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **1-(3-Methylpyridin-2-yl)piperazine** (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proposed Assignment
8.15 - 8.25	Doublet of Doublets	1H	Pyridine H-6
7.40 - 7.50	Doublet of Doublets	1H	Pyridine H-4
6.95 - 7.05	Doublet of Doublets	1H	Pyridine H-5
3.20 - 3.30	Triplet	4H	Piperazine H-3', H-5' (N-CH <sub>2</sub> )
3.05 - 3.15	Triplet	4H	Piperazine H-2', H-6' (N-CH <sub>2</sub> )
2.30	Singlet	3H	Pyridine -CH <sub>3</sub>
1.80 - 1.90	Broad Singlet	1H	Piperazine -NH

Table 2: Predicted <sup>13</sup>C NMR Data for **1-(3-Methylpyridin-2-yl)piperazine** (Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Proposed Assignment
158.5	Pyridine C-2
147.0	Pyridine C-6
138.0	Pyridine C-4
128.5	Pyridine C-3
121.0	Pyridine C-5
52.0	Piperazine C-2', C-6'
46.0	Piperazine C-3', C-5'
18.0	Pyridine -CH <sub>3</sub>

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **1-(3-Methylpyridin-2-yl)piperazine** (Ionization Mode: Electrospray Ionization, Positive Mode  $[M+H]^+$ )

m/z	Proposed Fragment
192.1393	$[M+H]^+$ (Molecular Ion)
149.0917	$[M+H - C_3H_7N]^+$
121.0706	$[M+H - C_4H_{10}N_2]^+$
94.0651	$[C_5H_6N-CH_3]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the NMR and Mass Spectrometry data for **1-(3-Methylpyridin-2-yl)piperazine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of high-purity **1-(3-Methylpyridin-2-yl)piperazine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $CDCl_3$ , or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
  - Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrument Parameters:
  - $^1H$  NMR Spectroscopy:
    - Spectrometer: 400 MHz or higher field strength.

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.
- <sup>13</sup>C NMR Spectroscopy:
  - Spectrometer: 100 MHz (corresponding to a 400 MHz <sup>1</sup>H frequency).
  - Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise ratio.
- Data Processing:
  - Apply Fourier Transform to the acquired Free Induction Decay (FID).
  - Perform phase and baseline corrections.
  - Calibrate the chemical shift axis using the residual solvent peak (CDCl<sub>3</sub>: δ 7.26 ppm for <sup>1</sup>H, 77.16 ppm for <sup>13</sup>C) or the internal standard (TMS: δ 0.00 ppm).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum to determine proton ratios.

## Mass Spectrometry (MS) Protocol

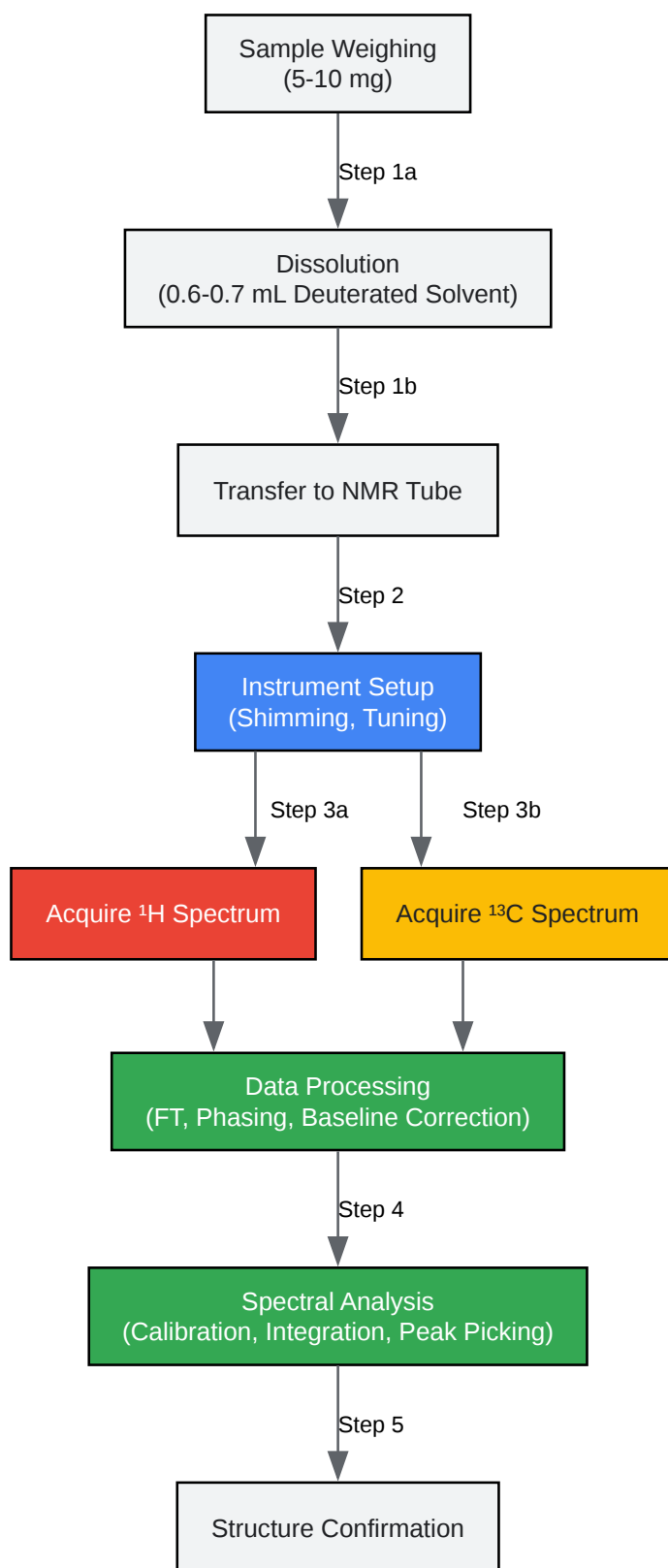
- Sample Preparation:

- Prepare a stock solution of **1-(3-Methylpyridin-2-yl)piperazine** at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[\[1\]](#)
- From the stock solution, prepare a dilute working solution with a final concentration of approximately 1-10 µg/mL by diluting with the same solvent or a mixture like 50:50 acetonitrile:water with 0.1% formic acid to aid ionization.[\[1\]](#)
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[\[2\]](#)
- Instrumentation and Analysis (LC-MS/MS Example):
  - Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI).
  - Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing basic compounds.
  - Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is recommended for accurate mass measurements.
  - LC Conditions (if separation is needed):
    - Column: C18 reverse-phase column.
    - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
    - Flow Rate: 0.2-0.5 mL/min.
  - MS Parameters:
    - Mass Range: 50-500 m/z.
    - Capillary Voltage: 3-4 kV.
    - Cone Voltage: 20-40 V (can be optimized).

- Desolvation Gas (N<sub>2</sub>): Flow rate and temperature should be optimized for the instrument (e.g., 600-800 L/hr at 300-400 °C).
- Data Acquisition and Analysis:
  - Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]<sup>+</sup>.
  - Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and elucidate the structure. The collision energy (Collision-Induced Dissociation - CID) should be ramped (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

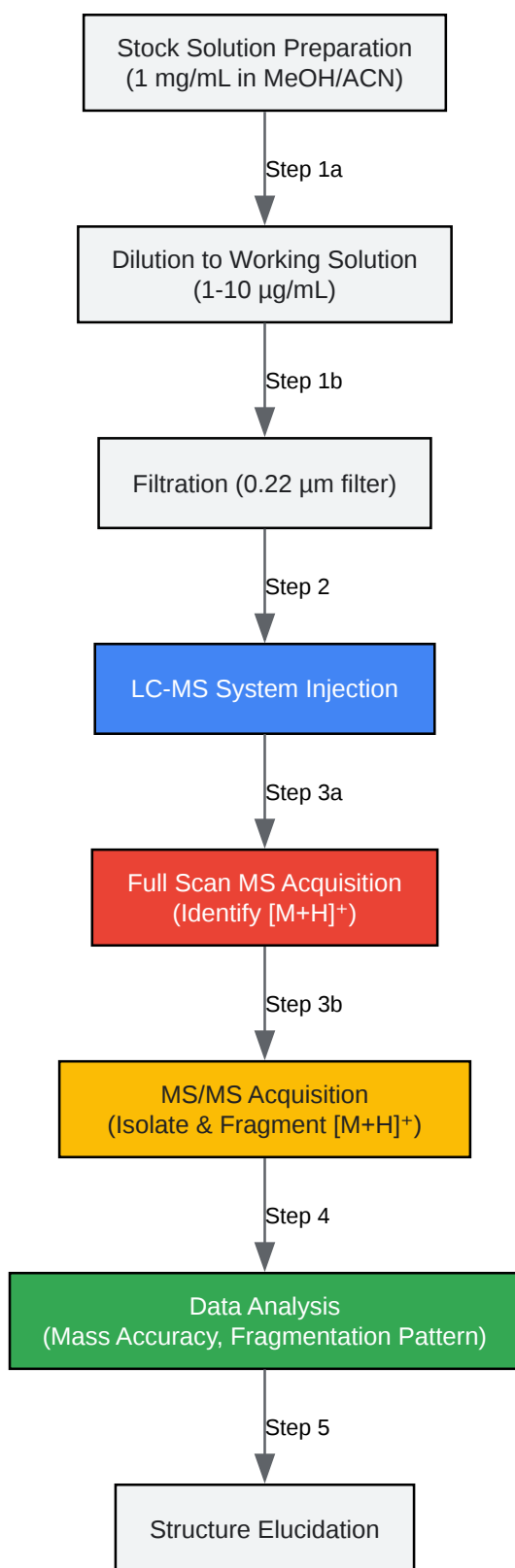
## Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.



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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometry Analysis.



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## References

- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
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